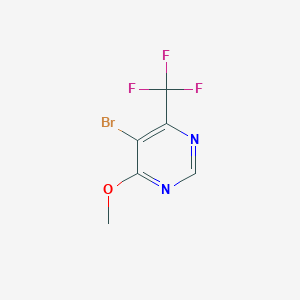

5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methoxy-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O/c1-13-5-3(7)4(6(8,9)10)11-2-12-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZXJYMLKBWYNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis of the Pyrimidine (B1678525) Core

The de novo synthesis approach focuses on constructing the pyrimidine ring system first, followed by sequential functionalization to achieve the target molecule. This pathway ensures precise control over the placement of each substituent.

Cyclocondensation Reactions for Pyrimidine Ring Formation

The foundational step in the synthesis is the formation of the pyrimidine ring, which is typically achieved through a cyclocondensation reaction. This involves reacting a 1,3-dicarbonyl compound or its equivalent with an amidine, urea (B33335), or a related species. To incorporate the trifluoromethyl group at the 6-position, a common strategy is to use a trifluoromethyl-containing building block. nih.gov

A key precursor is ethyl 4,4,4-trifluoroacetoacetate. The reaction of this β-ketoester with a suitable dinucleophile, such as urea or thiourea, under basic or acidic conditions, leads to the formation of a 6-(trifluoromethyl)pyrimidinone skeleton. This condensation process assembles the core heterocyclic structure with the trifluoromethyl group already in place. scilit.comfrontiersin.org The general mechanism involves the initial reaction of the amine nucleophile with the keto group, followed by cyclization through the attack of the second amine function on the ester carbonyl, and subsequent dehydration.

| Starting Materials | Reagents/Conditions | Product Type |

| Ethyl 4,4,4-trifluoroacetoacetate, Urea | Base (e.g., NaOEt), Reflux | 4-hydroxy-6-(trifluoromethyl)pyrimidine (B74157) (pyrimidinone) |

| 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, Amidines | Various | Substituted trifluoromethyl-pyrimidines |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate, 3-methylbutanal | Cyclocondensation | Intermediate for further synthesis nih.gov |

Regioselective Introduction of the Trifluoromethyl Moiety

While direct trifluoromethylation of a pre-formed pyrimidine ring can present challenges regarding selectivity, the most common and regioselective method is the use of trifluoromethyl-containing building blocks during the initial cyclocondensation, as described previously. researchgate.net This ensures the CF₃ group is positioned specifically at either the 4- or 6-position of the pyrimidine ring, depending on the structure of the 1,3-dicarbonyl precursor.

For instance, using ethyl 4,4,4-trifluoroacetoacetate dictates the placement of the CF₃ group adjacent to the ester and remote from the ketone, which ultimately becomes the 6-position in the resulting pyrimidinone ring after condensation with urea. frontiersin.org This building block approach circumvents the need for post-synthesis trifluoromethylation, thereby avoiding potential side reactions and issues with regiocontrol. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrimidine ring, a factor that is leveraged in subsequent functionalization steps. mdpi.com

Regiospecific Bromination at the 5-Position

With the 4-hydroxy-6-(trifluoromethyl)pyrimidine core established, the next step is the introduction of a bromine atom at the 5-position. This is an electrophilic aromatic substitution reaction. The pyrimidine ring is generally electron-deficient; however, the hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the pyrimidinone form) is an activating group and directs electrophiles to the ortho position (C-5). The trifluoromethyl group at C-6 is strongly deactivating. The combined electronic effects of these substituents make the C-5 position the most nucleophilic and, therefore, the most susceptible to electrophilic attack.

The reaction is typically carried out using a standard brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. The high regioselectivity of this reaction ensures that bromination occurs specifically at the desired C-5 position, yielding 5-bromo-4-hydroxy-6-(trifluoromethyl)pyrimidine.

Selective Methoxy (B1213986) Group Installation at the 4-Position

The final step in this de novo sequence is the conversion of the 4-hydroxy group into a 4-methoxy group. This transformation first requires converting the hydroxyl group into a better leaving group, typically a chloro group. This is achieved by treating 5-bromo-4-hydroxy-6-(trifluoromethyl)pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

The resulting intermediate, 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine, is highly susceptible to nucleophilic aromatic substitution (SNAr) at the C-4 position. The chlorine atom is activated by the electron-withdrawing effects of the adjacent ring nitrogens and the trifluoromethyl group at the 6-position. The selective installation of the methoxy group is then readily accomplished by reacting the 4-chloro intermediate with sodium methoxide (B1231860) (NaOMe) in methanol. The methoxide ion acts as a potent nucleophile, displacing the chloride to yield the final product, 5-bromo-4-methoxy-6-(trifluoromethyl)pyrimidine. This substitution is highly regioselective, favoring attack at the C-4 position over other positions on the ring. researchgate.net

Advanced Synthetic Strategies

To improve the efficiency, yield, and sustainability of the synthesis, advanced methods such as microwave-assisted synthesis have been developed.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures directly and efficiently. nih.gov This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and often higher product purity. youtube.comyoutube.com

Several steps in the synthesis of this compound can be accelerated using this technology. The initial cyclocondensation reaction to form the pyrimidine ring, which can require several hours of reflux under conventional heating, can often be completed in a matter of minutes under microwave irradiation. researchgate.netresearchgate.net Similarly, the nucleophilic substitution reaction to introduce the methoxy group can also be significantly expedited. The efficient energy transfer from the microwave field to the polar solvent and reactants leads to rapid heating, overcoming activation energy barriers more effectively than conventional methods. youtube.com

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| Cyclocondensation | 2-24 hours | 2-10 minutes | Often significant |

| Nucleophilic Substitution | 1-8 hours | 5-15 minutes | Moderate to significant |

This rapid, efficient heating makes MAOS a valuable tool for accelerating the synthesis of complex heterocyclic molecules like this compound, aligning with the principles of green chemistry by reducing energy consumption and reaction time. youtube.comresearchgate.net

Ultrasound-Promoted Synthesis

The application of ultrasound irradiation in organic synthesis, a field known as sonochemistry, has emerged as a powerful tool aligning with the principles of green chemistry. rasayanjournal.co.in This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby accelerating chemical reactions. beilstein-archives.org For the synthesis of pyrimidine scaffolds, ultrasound has proven to be a highly effective method, offering significant advantages over conventional heating techniques. nih.gov

| Reaction Type | Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Cyclocondensation | β-keto esters + Amidines | Ultrasound | Approx. 10-30 min | Good to Excellent | sci-hub.seresearchgate.net |

| 1,2,4-triazolo[1,5-a]pyrimidine Synthesis | β-enaminones + 5-amino-1,2,4-triazole | Ultrasound | 5-17 min | Excellent | nih.gov |

| 1,2,4-triazolo[1,5-a]pyrimidine Synthesis | β-enaminones + 5-amino-1,2,4-triazole | Conventional Heating | Several hours | Lower than Ultrasound | nih.gov |

| Dihydropyrido[2,3-d:5,6-d`]pyrimidine Synthesis | 6-amino-2-(alkylthio)-pyrimidine-4(3H)one + Aryl aldehydes | Ultrasound | 5-25 min | 80-97% | |

| 2-chloro-4-methyl-6-(methylthio)pyrimidine Synthesis (3 steps) | Thiourea, Methyl 3-oxobutanoate, etc. | Conventional | 22 hours total | Not specified | |

| 2-chloro-4-methyl-6-(methylthio)pyrimidine Synthesis (3 steps) | Thiourea, Methyl 3-oxobutanoate, etc. | Ultrasound | ~66 minutes total | High (80-92% per step) |

Green Chemistry Principles in Synthetic Design

Catalysis is a cornerstone of green chemistry, and significant research has been directed toward developing novel catalysts for sustainable pyrimidine synthesis. An exemplary advancement is the use of PN5P-Ir-pincer complexes to catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols. This iridium-catalyzed process is highly efficient, proceeds via condensation and dehydrogenation steps, and liberates only hydrogen and water as byproducts, achieving yields up to 93%.

Other innovative catalytic systems include porous metal-organic frameworks (MOFs), which have shown remarkable efficacy in the one-step synthesis of pyrimidine analogs. Furthermore, modified zinc oxide nanoparticles have been employed as a highly efficient and recyclable catalyst for the one-pot multicomponent synthesis of pyrimidine derivatives under solvent-free conditions. These advanced catalysts are often designed for high stability and recyclability, allowing them to be used in multiple reaction cycles without significant loss of activity, which is a key aspect of sustainable chemical manufacturing.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Pincer Complex | PN5P-Ir-pincer complexes | Multicomponent synthesis from alcohols and amidines | High regioselectivity, high yields (up to 93%), sustainable (H₂O and H₂ are byproducts) | |

| Metal-Organic Framework (MOF) | Co₂(bbda)₂(DMF)₂·5H₂O (MOF-UoR-1) | One-step synthesis of pyrimidine analogs (Biginelli reaction) | Remarkable efficacy, microporous structure | |

| Nanoparticle | Modified ZnO Nanoparticles (NS-5) | One-pot multicomponent synthesis | Recyclable (up to 5 times), solvent-free conditions (ball milling), scalable | |

| Nickel Complex | Nickel-based catalysts | Dehydrogenative multicomponent coupling of alcohols and amidines | Enables use of alcohols as starting materials |

Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. Solvent-free, or "neat," reactions offer numerous advantages, including cleaner reaction profiles, high product yields, rapid reaction rates, and simplified product separation. Mechanical methods such as ball milling, which involves grinding reactants together in the absence of a solvent, have been successfully applied to the synthesis of various pyrimidine derivatives. This technique creates a larger surface area for the reaction to occur, often enhanced by a recyclable catalyst.

Alternatively, water is championed as the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of pyrimidine derivatives in aqueous media has been demonstrated to be highly effective. For example, a straightforward technique for producing benzimidazolopyrimidines and triazolopyrimidine derivatives involves refluxing the reactants in water using thiamine (B1217682) hydrochloride as a catalyst. Theoretical studies have also explored the mechanisms of multicomponent reactions for pyrimidine synthesis in aqueous solutions, confirming the viability of this medium. These solvent-free and aqueous approaches represent significant progress in the environmentally benign synthesis of heterocyclic compounds.

| Approach | Specific Method/Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Solvent-Free | Ball Milling with Modified ZnO NP catalyst (NS-5) | Aldehydes, ethyl acetoacetate, thiourea | Recyclable catalyst, scalable, easy product isolation | |

| Solvent-Free | Heating at 200°C | 2-guanidinobenzimidazole + active methylene (B1212753) compounds | Good yield, short time, simple procedure | |

| Aqueous Medium | Thiamine hydrochloride (VB1) catalyst in water | Amino-benzimidazole/triazole, aldehyde, β-dicarbonyl | Catalyst tolerates various functional groups | |

| Aqueous Medium | β-cyclodextrin catalyst in water under reflux | Meldrum's acid, benzaldehyde, 6-amino-1,3-dimethyluracil | Up to 97% yield, catalyst from renewable source |

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. This strategy is a hallmark of green and sustainable chemistry because it enhances atom and step economy, reduces waste generation, and allows for the rapid synthesis of large libraries of structurally diverse compounds.

The synthesis of the pyrimidine core is particularly well-suited to MCRs. A novel, iridium-catalyzed multicomponent synthesis allows for the regioselective assembly of pyrimidines from an amidine and up to three different alcohols. This reaction proceeds through a cascade of condensation and dehydrogenation steps. Another powerful strategy involves a palladium-catalyzed four-component reaction (4CR) to produce pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF), where DMF ingeniously acts as a dual synthon. Such strategies provide immediate access to highly and unsymmetrically decorated pyrimidines that would be difficult to obtain through traditional linear syntheses.

| Reaction Name/Type | Components | Catalyst/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Iridium-Catalyzed MCR | Amidine + up to 3 different alcohols | PN5P-Ir-pincer complex | Highly substituted pyrimidines | High regioselectivity, atom economy, uses biomass-derivable alcohols | |

| Palladium-Catalyzed 4CR | Amidine, Styrene, N,N-dimethylformamide (DMF) | Pd(TFA)₂, Xantphos, TBHP | Pyrimidine carboxamides | Step economy, inexpensive starting materials, DMF as dual synthon | |

| Pseudo Five-Component Reaction | Methyl aryl ketone, 2 eq. aromatic aldehyde, 2 eq. ammonium (B1175870) acetate | Triflic acid | 2,4,6-Triaryl pyrimidines | One-pot synthesis from simple starting materials | |

| Ruthenium-Catalyzed [3+2+1] Synthesis | Guanidine salt, alcohols | Ruthenium complex | 2-(N-alkylamino)pyrimidines | Direct synthesis from alcohols, tandem reaction |

Derivatization and Structural Modification of this compound

The structure of this compound features several sites amenable to further chemical transformation, enabling its use as a versatile scaffold for the synthesis of more complex molecules. The pyrimidine ring is substituted with a bromine atom at the C5 position, a methoxy group at the C4 position, and a potent electron-withdrawing trifluoromethyl group at the C6 position. This specific arrangement of substituents dictates the reactivity of the molecule, particularly towards nucleophilic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic and heteroaromatic rings. The pyrimidine ring is inherently electron-deficient, and this characteristic is significantly amplified by the presence of the strongly electron-withdrawing trifluoromethyl group at the C6 position. This electronic feature makes the ring highly susceptible to attack by nucleophiles.

In the case of this compound, both the methoxy group at C4 and the bromo group at C5 are potential leaving groups for an SNAr reaction. The methoxy group, attached to an activated pyrimidine ring, can be displaced by a variety of nucleophiles such as amines, thiols, and alkoxides. Similarly, the bromine atom can undergo substitution. The reaction involves the addition of a nucleophile to the electron-deficient ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. This pathway allows for the introduction of a wide range of functional groups onto the pyrimidine core, making it a key strategy for generating diverse derivatives.

| Nucleophile | Reagent Example | Potential Product | Position of Substitution |

|---|---|---|---|

| Primary/Secondary Amine | Aniline, Morpholine, Piperidine | 4-Amino-5-bromo-6-(trifluoromethyl)pyrimidine derivative | C4 (Displacement of Methoxy) |

| Thiol | Thiophenol, Sodium thiomethoxide | 5-Bromo-4-(alkyl/arylthio)-6-(trifluoromethyl)pyrimidine derivative | C4 (Displacement of Methoxy) |

| Alkoxide/Hydroxide | Sodium ethoxide, Potassium hydroxide | 5-Bromo-4-ethoxy-6-(trifluoromethyl)pyrimidine / 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol | C4 (Displacement of Methoxy) |

| Azide | Sodium azide | 4-Azido-5-bromo-6-(trifluoromethyl)pyrimidine | C4 (Displacement of Methoxy) |

| Organometallic (e.g., for Suzuki/Stille Coupling) | Arylboronic acid, Organostannane | 4-Methoxy-5-aryl-6-(trifluoromethyl)pyrimidine | C5 (Substitution of Bromo) |

Nucleophilic Aromatic Substitution Reactions

Displacement of the Bromine Atom

Substitutions at Other Electrophilic Centers (2, 4, 6 positions)

The C-2, C-4, and C-6 positions of the pyrimidine ring are electron-deficient and thus activated for nucleophilic attack. In the specified molecule, the C-4 and C-6 positions are substituted with a methoxy and a trifluoromethyl group, respectively.

C-4 Position: The methoxy group at the C-4 position can potentially act as a leaving group in nucleophilic substitution reactions, particularly with strong nucleophiles. The reactivity is enhanced by the presence of the electron-withdrawing trifluoromethyl group and the ring nitrogens. Studies on other 4-alkoxy-5-nitropyrimidines have shown that the alkoxy group can be displaced by primary amines. chemrxiv.org

C-6 Position: The trifluoromethyl group is a very poor leaving group and is not susceptible to nucleophilic displacement under standard conditions.

C-2 Position: The C-2 position is unsubstituted and could potentially undergo nucleophilic attack if a suitable leaving group were present, or via addition-elimination mechanisms under specific conditions.

Research on 5-chloro-2,4,6-trifluoropyrimidine (B1583448) shows that nucleophilic substitution occurs preferentially at the C-4 position, which is para to a ring nitrogen, with the degree of substitution at the C-2 position influenced by the steric hindrance of the nucleophile. semanticscholar.org However, direct experimental data for such substitutions on this compound is absent from the available literature.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom at the C-5 position of the pyrimidine ring serves as a versatile handle for palladium-catalyzed carbon-carbon cross-coupling reactions. These reactions are powerful tools for the synthesis of more complex substituted pyrimidines.

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. While this is a widely used method for functionalizing brominated heterocycles, including various pyrimidines, specific examples with this substrate are not documented. rsc.orgrsc.orgnih.govresearchgate.net The reaction conditions would likely require optimization to achieve good yields.

Heck Reaction: The Heck reaction would couple the title compound with an alkene. organic-chemistry.org This methodology has been applied to other bromopyrimidines, but specific protocols for this compound have not been reported. researchgate.netmdpi.com

Sonogashira Coupling: This coupling reaction with a terminal alkyne would introduce an alkynyl moiety at the C-5 position. It is a common transformation for aryl and heteroaryl bromides. soton.ac.ukresearchgate.net Despite its utility, published examples of its application to this compound could not be located. researchgate.netrsc.org

A summary of potential, though not experimentally verified, cross-coupling reactions is presented in the table below.

| Reaction Type | Coupling Partner | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 5-Aryl-4-methoxy-6-(trifluoromethyl)pyrimidine |

| Heck | Alkene (R-CH=CH₂) | 5-(Alk-1-en-1-yl)-4-methoxy-6-(trifluoromethyl)pyrimidine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 5-(Alk-1-yn-1-yl)-4-methoxy-6-(trifluoromethyl)pyrimidine |

Electrophilic Substitution on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, making it generally resistant to electrophilic aromatic substitution. The presence of the electron-withdrawing trifluoromethyl group further deactivates the ring. Consequently, electrophilic substitutions such as nitration, halogenation, or Friedel-Crafts reactions are highly unlikely to occur on the pyrimidine ring of this compound under standard conditions and no such reactions have been reported.

Reductive Transformations

Catalytic Hydrogenation Pathways

Catalytic hydrogenation can be employed to reduce various functional groups. For this compound, potential transformations could include:

Dehalogenation: The carbon-bromine bond can be cleaved under catalytic hydrogenation conditions (e.g., H₂, Pd/C, and a base like triethylamine) to yield 4-methoxy-6-(trifluoromethyl)pyrimidine.

Reduction of the Pyrimidine Ring: Under more forcing conditions (high pressure and temperature), the pyrimidine ring itself can be hydrogenated. However, no specific studies detailing the catalytic hydrogenation of this compound have been found in the scientific literature.

Electrochemical Reduction Studies

Electrochemical methods can be used to reduce organic molecules. For halogenated compounds, electrochemical reduction often leads to dehalogenation. Studies on other molecules, such as nitrobenzotrifluorides, demonstrate the utility of electrochemical reduction in synthesis. acs.org It is plausible that electrochemical reduction of this compound could result in the cleavage of the C-Br bond. Nevertheless, specific electrochemical reduction studies for this compound are not available in the reviewed literature.

Oxidation Reactions

The oxidation of pyrimidine derivatives can lead to a variety of products, depending on the substituents present on the ring and the oxidizing agent employed. For this compound, the primary sites susceptible to oxidation are the nitrogen atoms of the pyrimidine ring, potentially leading to the formation of N-oxides. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group influences the reactivity and regioselectivity of such transformations.

While specific studies on the oxidation of this compound are not extensively documented, the behavior of similarly substituted pyrimidines provides insights into its potential oxidative pathways. The N-oxidation of pyrimidine rings is a common transformation, typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. cdnsciencepub.com

The electronic properties of the substituents play a crucial role in determining the site of N-oxidation. Electron-donating groups, like the methoxy group at the C4 position, are known to direct oxidation to the para-positional nitrogen atom (N1). cdnsciencepub.com Conversely, electron-withdrawing groups can decrease the nucleophilicity of the nitrogen atoms, making oxidation more challenging. In the case of this compound, the activating effect of the methoxy group would likely facilitate N-oxidation, while the deactivating trifluoromethyl group at C6 would influence the reactivity of the adjacent N1 atom.

Unsymmetrically substituted pyrimidines can potentially yield two isomeric N-oxide products. cdnsciencepub.com For the target molecule, oxidation could occur at either N1 or N3. The methoxy group at C4 would strongly favor oxidation at the N1 position.

It is a known phenomenon that pyrimidines are generally more susceptible to side reactions during N-oxidation compared to other π-deficient diazines and triazines. These side reactions can include decomposition and ring-opening. cdnsciencepub.com Therefore, reaction conditions would need to be carefully controlled to favor the formation of the desired N-oxide product.

Based on the literature for related compounds, a plausible synthetic approach for the N-oxidation of this compound is outlined in the table below.

| Reactant | Reagent | Potential Product(s) | Reaction Conditions | Reference |

|---|---|---|---|---|

| This compound | m-Chloroperoxybenzoic acid (m-CPBA) or Peracetic acid | This compound 1-oxide | In a suitable solvent such as acetic acid or chloroform, at or slightly above room temperature. | cdnsciencepub.com |

Further investigation would be required to empirically determine the optimal reaction conditions and to fully characterize the resulting product(s), including the potential for the formation of the isomeric 3-oxide.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methoxy (B1213986) group protons (–OCH₃) and a singlet for the proton on the pyrimidine (B1678525) ring. The chemical shift of the methoxy group is influenced by the electronic environment and typically appears in the range of 3.8-4.2 ppm. The pyrimidine proton's chemical shift will be affected by the electron-withdrawing effects of the bromine and trifluoromethyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyrimidine ring carbons are influenced by the substituents. For instance, the carbon atom bonded to the bromine will experience a shift, and the carbons adjacent to the nitrogen atoms will have distinct chemical shifts.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For the –CF₃ group in this compound, a singlet is expected in the ¹⁹F NMR spectrum, as there are no other fluorine atoms nearby to cause splitting. The chemical shift of this peak provides information about the electronic environment of the trifluoromethyl group.

Expected NMR Data for this compound:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H (–OCH₃) | 3.9 - 4.1 | Singlet |

| ¹H (C2-H) | 8.5 - 8.8 | Singlet |

| ¹³C (–OCH₃) | 55 - 60 | Quartet |

| ¹³C (–CF₃) | 120 - 125 | Quartet |

| ¹³C (C-Br) | 105 - 115 | Singlet |

| ¹³C (C-OCH₃) | 160 - 165 | Singlet |

| ¹³C (C-CF₃) | 150 - 155 | Quartet |

| ¹³C (C2) | 155 - 160 | Singlet |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Hypothetical Crystallographic Data for this compound:

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8 - 12 |

| b (Å) | 10 - 15 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

High-Resolution Mass Spectrometry for Reaction Intermediate Identification and Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to identify different parts of the molecule.

The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for such a molecule could involve the loss of a methyl group (–CH₃) from the methoxy moiety, loss of a bromine radical (•Br), or cleavage of the trifluoromethyl group (•CF₃).

Expected Fragmentation Pattern in Mass Spectrometry:

| Fragment Ion | m/z (relative to M⁺) |

|---|---|

| [M]⁺ | M |

| [M - CH₃]⁺ | M - 15 |

| [M - OCH₃]⁺ | M - 31 |

| [M - Br]⁺ | M - 79/81 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching of the methoxy group, C-O stretching, C-F stretching of the trifluoromethyl group, and various vibrations of the pyrimidine ring.

Expected Vibrational Frequencies:

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (methoxy) | 2950 - 3000 |

| C=N stretch (pyrimidine) | 1550 - 1650 |

| C=C stretch (pyrimidine) | 1450 - 1550 |

| C-F stretch (trifluoromethyl) | 1100 - 1300 |

| C-O stretch (methoxy) | 1000 - 1250 |

Electronic Spectroscopy (UV-Vis, CD) for Electronic Transitions and Conformational Insights

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions of the pyrimidine ring. The positions and intensities of these bands are influenced by the substituents. The bromo, methoxy, and trifluoromethyl groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted pyrimidine.

Circular Dichroism (CD) spectroscopy would be relevant if the molecule were chiral. Since this compound is achiral, it would not exhibit a CD spectrum unless placed in a chiral environment.

Expected UV-Vis Absorption Maxima:

| Transition | Expected λₘₐₓ (nm) |

|---|---|

| π → π* | 250 - 280 |

Reactivity Mechanisms and Kinetics

Detailed Mechanistic Pathways of Nucleophilic Substitutions

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for 5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine. The electron-deficient pyrimidine (B1678525) ring is highly susceptible to attack by nucleophiles. The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The attack of a nucleophile can occur at the carbon atom bearing the bromine (C5) or at the carbon atom attached to the methoxy (B1213986) group (C4). The powerful electron-withdrawing trifluoromethyl group at C6 significantly activates the ring towards nucleophilic attack, particularly at the adjacent C5 position.

Mechanism of Nucleophilic Substitution at C5:

Nucleophilic Attack: A nucleophile (Nu-) attacks the C5 position, which is activated by the adjacent trifluoromethyl group and bears the bromine leaving group. This leads to the formation of a tetrahedral Meisenheimer complex.

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized over the pyrimidine ring and is further stabilized by the strong electron-withdrawing trifluoromethyl group.

Departure of the Leaving Group: The bromide ion departs, restoring the aromaticity of the pyrimidine ring and yielding the 5-substituted product.

While substitution at C5 is generally favored due to the direct activation by the CF3 group, substitution of the methoxy group at C4 can also occur, particularly with strong nucleophiles or under forcing reaction conditions.

| Nucleophile | Reagent | Product |

| Amine | R-NH2 | 5-amino-4-methoxy-6-(trifluoromethyl)pyrimidine |

| Thiolate | R-SNa | 5-(alkylthio)-4-methoxy-6-(trifluoromethyl)pyrimidine |

| Alkoxide | R-ONa | 5-alkoxy-4-methoxy-6-(trifluoromethyl)pyrimidine |

This table represents potential outcomes of nucleophilic substitution reactions based on the general reactivity of similar compounds.

Kinetics of Halogen-Metal Exchange Reactions

Halogen-metal exchange is a crucial transformation for introducing further functionality into the this compound molecule. This reaction is typically performed at low temperatures using organolithium or magnesium reagents.

The kinetics of this exchange are generally fast due to the electron-deficient nature of the pyrimidine ring. The rate of the reaction is influenced by several factors:

Reagent: The choice of organometallic reagent (e.g., n-BuLi, i-PrMgCl) affects the rate and efficiency of the exchange.

Temperature: The reaction is highly exothermic and is usually carried out at low temperatures (-78 °C to 0 °C) to prevent side reactions. mdpi.com

Solvent: The coordinating ability of the solvent can influence the reactivity of the organometallic reagent and the stability of the resulting metallated pyrimidine.

Regioselectivity and Stereoselectivity in Syntheses and Transformations

The substituents on the pyrimidine ring exert significant control over the regioselectivity of its reactions.

Nucleophilic Substitution: As discussed, the C5 position is the most activated site for nucleophilic attack due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This leads to a high degree of regioselectivity in SNAr reactions, with the nucleophile preferentially replacing the bromine atom.

Halogen-Metal Exchange: The bromine at the C5 position is the most acidic halogen and will preferentially undergo exchange with organometallic reagents. This allows for the regioselective introduction of various electrophiles at this position. A study on the regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones highlights the feasibility of selective functionalization at specific positions on the pyrimidine ring. nih.gov

Stereoselectivity: For reactions involving the introduction of chiral centers, the stereoselectivity will be dependent on the nature of the reactants and the reaction conditions. The planar pyrimidine ring itself does not possess any chiral centers, but reactions at the substituents or with chiral reagents can lead to the formation of stereoisomers.

Influence of the Trifluoromethyl Group on Reaction Energetics and Selectivity

The trifluoromethyl group is a key determinant of the reactivity of this compound. Its strong electron-withdrawing nature, a combination of inductive (-I) and hyperconjugative effects, has profound consequences:

Activation of the Ring: The CF3 group deactivates the pyrimidine ring towards electrophilic attack but strongly activates it towards nucleophilic attack, particularly at the adjacent C5 position. frontiersin.org This activation lowers the energy barrier for the formation of the Meisenheimer complex in SNAr reactions.

Stabilization of Intermediates: The trifluoromethyl group effectively stabilizes the negative charge in anionic intermediates, such as the Meisenheimer complex, thereby lowering the transition state energy and accelerating the reaction rate.

Increased Lipophilicity: The presence of the trifluoromethyl group significantly increases the lipophilicity of the molecule. mdpi.com This can influence its solubility in different solvents and its interaction with other reagents.

Steric Effects: While primarily an electronic effect, the trifluoromethyl group also exerts a steric influence that can direct incoming reagents to less hindered positions.

Solvent Effects on Reaction Outcomes and Rates

The choice of solvent can have a significant impact on the outcome and rate of reactions involving this compound.

Nucleophilic Aromatic Substitution: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred for SNAr reactions. These solvents can solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion. They also effectively stabilize the charged Meisenheimer intermediate.

Halogen-Metal Exchange: Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used for halogen-metal exchange reactions. These solvents can coordinate with the metal center of the organometallic reagent, modulating its reactivity and preventing aggregation.

Protic vs. Aprotic Solvents: Protic solvents are generally avoided in reactions involving strong bases or organometallic reagents as they can be deprotonated, leading to undesired side reactions.

| Reaction Type | Preferred Solvent Class | Examples | Rationale |

| Nucleophilic Aromatic Substitution | Polar Aprotic | DMF, DMSO, Acetonitrile | Stabilizes charged intermediates, enhances nucleophilicity |

| Halogen-Metal Exchange | Ethereal | THF, Diethyl Ether | Coordinates with metal, prevents reagent aggregation |

This table provides a general guide to solvent selection for key transformations of the title compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to modern chemical research. DFT, known for its balance of accuracy and computational efficiency, is widely used to investigate the electronic structure and properties of organic molecules, including pyrimidine (B1678525) derivatives. jchemrev.comnih.gov These methods allow for the precise calculation of molecular geometries, orbital energies, and charge distributions.

The first step in a computational study is typically geometry optimization, which calculates the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For pyrimidine derivatives, methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to achieve reliable results. plu.mxresearchgate.net

Illustrative Data: Representative Optimized Geometrical Parameters for a Substituted Pyrimidine Ring

The following table presents typical geometrical parameters that would be obtained from a DFT geometry optimization. These are not the specific values for 5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine but serve as a representative example.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N1-C2 | 1.34 Å |

| C2-N3 | 1.33 Å | |

| N3-C4 | 1.34 Å | |

| C4-C5 | 1.40 Å | |

| C5-C6 | 1.39 Å | |

| C6-N1 | 1.35 Å | |

| Bond Angle | C6-N1-C2 | 115.5° |

| N1-C2-N3 | 128.0° | |

| C2-N3-C4 | 115.5° | |

| N3-C4-C5 | 122.0° | |

| Dihedral Angle | N1-C2-N3-C4 | 0.0° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, corresponding to higher nucleophilicity.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A small energy gap generally signifies a molecule that is more easily polarized and thus more reactive. The substituents on the pyrimidine ring—the electron-withdrawing bromo and trifluoromethyl groups and the electron-donating methoxy (B1213986) group—would significantly influence the energy levels of these frontier orbitals. researchgate.netrsc.org DFT calculations can precisely quantify these energies, helping to predict the molecule's chemical behavior. jchemrev.com

Illustrative Data: Representative Frontier Orbital Energies for a Substituted Pyrimidine

This table provides an example of the kind of data generated from a frontier molecular orbital analysis. The values are for illustrative purposes only.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.25 | Highest Occupied Molecular Orbital |

| LUMO | -1.50 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.75 | Indicator of Chemical Reactivity |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. deeporigin.comlibretexts.orgchemrxiv.org It is invaluable for predicting how a molecule will interact with other charged species. MEP maps are color-coded to indicate different regions of electrostatic potential:

Red: Regions of high electron density and negative electrostatic potential. These are sites susceptible to electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential. These are sites susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, as these are lone-pair-rich regions. researchgate.net Conversely, the electron-withdrawing nature of the trifluoromethyl group and the bromine atom would create regions of positive potential (blue), particularly on adjacent carbon atoms and the hydrogen atoms. researchgate.net This information helps identify sites for hydrogen bonding and other non-covalent interactions.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations typically model a molecule in isolation (in the gas phase) or with an implicit solvent model, Molecular Dynamics (MD) simulations study the physical movements of atoms and molecules over time. MD simulations are particularly useful for understanding how a solute molecule interacts with its solvent environment. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological activity. acs.org

A QSAR model is built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a group of related compounds with known activities. A mathematical equation is then derived to correlate these descriptors with the activity. For a class of compounds including this compound, a QSAR study could identify the key structural requirements for a specific biological effect. rsc.org For example, it could determine whether bulky or electron-withdrawing groups at certain positions enhance or diminish the desired activity, thereby providing guiding principles for the design of new, more potent analogues without a clinical context.

Prediction of Reaction Mechanisms and Transition States

Computational methods, especially DFT, are extensively used to map out the pathways of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and its energy determines the activation energy of the reaction.

For this compound, theoretical calculations could be used to predict its reactivity in various chemical transformations, such as nucleophilic aromatic substitution. organic-chemistry.org These calculations can determine which position on the pyrimidine ring is most susceptible to attack and can compute the energy barrier for the reaction, providing a quantitative measure of its feasibility. Such studies are crucial for understanding reaction outcomes and for designing efficient synthetic routes. researchgate.net The search for transition state structures is a computationally intensive but highly valuable method for gaining deep insight into chemical reactivity. arxiv.org

Chemical and Material Science Applications

Role as a Versatile Synthetic Building Block and Intermediate

5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic compound that serves as a valuable intermediate and building block in organic synthesis. The pyrimidine (B1678525) core is a common scaffold in biologically active molecules, and the specific substituents on this compound—bromo, methoxy (B1213986), and trifluoromethyl groups—provide multiple reaction sites for synthetic elaboration.

The presence of a bromine atom at the 5-position is particularly significant. It serves as a versatile handle for introducing a wide range of functional groups through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Table 1: Potential Cross-Coupling Reactions at the C5-Bromo Position

| Reaction Name | Reagent Type | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids, esters) | C-C | Synthesis of biaryl compounds, complex natural products |

| Stille Coupling | Organotin compounds | C-C | Creation of complex organic molecules under mild conditions |

| Heck Coupling | Alkenes | C-C | Formation of substituted alkenes |

| Sonogashira Coupling | Terminal alkynes | C-C | Introduction of alkynyl moieties, synthesis of conjugated systems |

| Buchwald-Hartwig Amination | Amines | C-N | Formation of arylamines, key for pharmaceuticals and materials |

| Ullmann Condensation | Alcohols, Amines | C-O, C-N | Synthesis of diaryl ethers and amines |

The trifluoromethyl (CF3) group is a crucial substituent that significantly influences the compound's properties. As a strong electron-withdrawing group, it can modify the reactivity of the pyrimidine ring and impact the physicochemical properties of resulting molecules, such as metabolic stability and lipophilicity. nih.govresearchoutreach.org The methoxy group (–OCH3) can also be synthetically manipulated, for instance, through demethylation to reveal a hydroxyl group, providing another point for functionalization. The combination of these reactive sites makes this compound a key intermediate for creating diverse libraries of compounds for screening in drug discovery and materials science. frontiersin.org

Applications in Supramolecular Chemistry and Self-Assembly

The structure of this compound is well-suited for applications in supramolecular chemistry, where molecules are organized into larger, ordered structures through non-covalent interactions. The pyrimidine core itself is known to participate in self-assembly processes, driven by hydrogen bonding and π–π stacking interactions. nih.govnih.gov

Non-Covalent Interactions and Crystal Engineering

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. The functional groups on this compound allow for a variety of specific and directional non-covalent interactions that can be exploited for this purpose.

Halogen Bonding: The bromine atom is a potent halogen bond donor. It can form strong, directional interactions with Lewis bases (e.g., lone pairs on nitrogen or oxygen atoms of adjacent molecules). mdpi.comuomphysics.net This type of interaction is increasingly used as a reliable tool in crystal engineering to guide the formation of specific supramolecular architectures. mdpi.com

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors like -OH or -NH, the nitrogen atoms in the pyrimidine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. They can interact with weak C-H donors from neighboring molecules to form C–H···N and C–H···O hydrogen bonds, which play a crucial role in stabilizing crystal packing. acs.org

π–π Stacking: The electron-deficient pyrimidine ring can participate in π–π stacking interactions with other aromatic systems. The electron-withdrawing trifluoromethyl group enhances this deficiency, potentially leading to strong interactions with electron-rich aromatic rings in co-crystals.

The interplay of these varied non-covalent forces provides a powerful toolkit for designing complex, multi-dimensional supramolecular structures based on this pyrimidine building block. nih.gov

Design of Functional Organic Materials (e.g., light-emitting systems, sensors)

The electronic properties of this compound make it an attractive component for functional organic materials. Pyrimidine derivatives are widely recognized for their use in organic electronics due to the electron-deficient nature of the pyrimidine ring, which facilitates electron transport. researchgate.net

Light-Emitting Systems: Pyrimidine-based molecules have been successfully incorporated as building blocks in materials for Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org They can function as electron-transporting materials or as part of the emissive core. The strong electron-withdrawing CF3 group in this compound can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport. By coupling this pyrimidine core with suitable electron-donating moieties, it is possible to design new emitters, including those that exhibit thermally activated delayed fluorescence (TADF), leading to highly efficient OLEDs. rsc.orgnih.gov

Chemical Sensors: The pyrimidine scaffold is also a common feature in fluorescent chemosensors. nih.govwu.ac.th The fluorescence properties of a molecule containing this pyrimidine unit can be modulated by its interaction with specific analytes (e.g., metal ions). The strategic placement of binding sites on the pyrimidine core allows for the design of sensors that exhibit a selective "turn-on" or "turn-off" fluorescent response upon binding to a target species. The inherent photophysical properties and sites for synthetic modification make this compound a promising platform for developing novel sensing materials. nih.gov

Precursor Development in Agrochemical Research (mechanistic focus on target interaction)

Substituted pyrimidines are a cornerstone of modern agrochemical research, forming the basis of numerous commercial fungicides, herbicides, and insecticides. nih.govnih.gov this compound serves as an excellent precursor for the development of new agrochemicals due to the unique properties imparted by its substituents.

The trifluoromethyl group is particularly valued in agrochemical design. Its inclusion can significantly enhance the biological activity of a molecule through several mechanisms:

Increased Lipophilicity: The CF3 group increases the molecule's ability to pass through biological membranes, improving its uptake and transport to the target site.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes within the target pest or plant. This can lead to a longer half-life and sustained efficacy. nih.gov

Enhanced Binding Affinity: As a strong electron-withdrawing group, the CF3 group can alter the electronic distribution of the entire molecule. This can lead to stronger binding interactions (e.g., dipole-dipole or hydrogen bonding) with the target enzyme or receptor, thereby increasing the compound's potency. arabjchem.orgresearchgate.net

Research into novel trifluoromethyl pyrimidine derivatives has shown promising antifungal and antiviral activities. arabjchem.orgresearchgate.net For instance, some derivatives have been found to interact with the Tobacco Mosaic Virus Coat Protein (TMV-CP). arabjchem.org In the context of herbicides, pyrimidine biosynthesis itself has been identified as a target. Novel chemistries can inhibit key enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), leading to weed death. pnas.org The this compound scaffold is an ideal starting point for synthesizing analogs that could target such enzymes, with the bromo-substituent allowing for the exploration of a wide range of chemical diversity to optimize target interaction.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dihydroorotate dehydrogenase |

Mechanistic Biological Studies in Vitro and Computational, Non Clinical

Investigation of Molecular Target Interactions and Binding Affinities (e.g., enzyme kinetics, protein binding)

Enzyme Inhibition Kinetics (e.g., COX-1/COX-2, D-Alanine:D-Alanine Ligase)

Pyrimidine (B1678525) derivatives have been extensively studied as inhibitors of various enzymes, including cyclooxygenases (COX-1 and COX-2) and bacterial D-Alanine:D-Alanine Ligase (Ddl). plos.orgnih.govnih.gov

Cyclooxygenase (COX) Inhibition: The COX enzymes are critical mediators of inflammation. nih.gov Many pyrimidine-based compounds have been evaluated for their ability to selectively inhibit COX-2, which is associated with inflammation and pain, over COX-1, which has protective functions in the gut and platelets. nih.govnih.gov Studies on various substituted pyrimidines demonstrate a range of inhibitory potencies. For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives show selective COX-2 inhibition with IC50 values in the low micromolar range. bioworld.com The potency and selectivity are highly dependent on the substituents on the pyrimidine ring. nih.govresearchgate.net While specific IC50 values for 5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine are not available, the data from analogs suggest that this class of compounds has the potential for significant COX enzyme interaction.

Table 1: COX-1/COX-2 Inhibition by Various Pyrimidine Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 2,4-disubstituted-thieno[2,3-d]pyrimidines (e.g., PKD-P14) | COX-2 | 5.3 | >2.6 |

| 2,3-diaryl-1,3-thiazolidine-4-ones (Celecoxib analog) | COX-2 | 0.06 | 405 |

Note: Data is for representative pyrimidine analogs, not this compound itself. IC50 is the half-maximal inhibitory concentration. Selectivity Index is the ratio of COX-1 IC50 to COX-2 IC50.

D-Alanine:D-Alanine Ligase (Ddl) Inhibition: Ddl is an essential bacterial enzyme involved in cell wall synthesis, making it a key target for novel antibiotics. plos.orgnih.gov A series of 6-arylpyrido[2,3-d]pyrimidine compounds have been identified as ATP-competitive inhibitors of E. coli DdlB. plos.org In this series, the introduction of a bromine atom to a phenyl ring substituent resulted in a potent inhibitor with an IC50 value of 453 µM. plos.org This highlights that halogenation, a feature of this compound, can be a critical factor in achieving enzyme inhibition.

Protein-Ligand Binding Thermodynamics (e.g., Isothermal Titration Calorimetry)

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of binding interactions, including binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). springernature.comnih.govnih.gov This provides a complete thermodynamic profile of a protein-ligand interaction. nih.govnews-medical.net

Studies on pyrimidine derivatives binding to proteins like human serum albumin (HSA) and bacterial Ddl have been performed using ITC. nih.govnih.gov For example, the interaction between 6-arylpyrido[2,3-d]pyrimidine inhibitors and the Ddl enzyme was confirmed and characterized by ITC, providing direct evidence of binding. nih.gov Similarly, certain anti-inflammatory pyrimidine derivatives were shown to form stable complexes with HSA, a key transporter protein in the blood. nih.gov The thermodynamic data from such studies reveal the driving forces of the interaction, such as whether it is enthalpy-driven (often associated with hydrogen bonding and van der Waals forces) or entropy-driven (often associated with hydrophobic interactions). nih.govnews-medical.net

Table 2: Representative Thermodynamic Data for a Ligand-Protein Interaction Measured by ITC

| Parameter | Value | Unit | Interpretation |

|---|---|---|---|

| Stoichiometry (n) | ~1 | - | Indicates a 1:1 binding ratio |

| Association Constant (Ka) | 1 x 10⁶ | M⁻¹ | High binding affinity |

| Enthalpy Change (ΔH) | -65 | kJ/mol | Exothermic reaction, favorable enthalpy |

| Entropy Change (ΔS) | Variable | J/mol·K | Contribution of hydrophobic effects/conformational changes |

| Gibbs Free Energy (ΔG) | Variable | kJ/mol | Overall spontaneity of binding |

Note: This table presents typical data obtained from an ITC experiment and does not represent this compound. The values are illustrative of the parameters measured. news-medical.net

Structure-Activity Relationship (SAR) Studies on Pyrimidine Scaffolds and Analogs (focused on molecular interactions)

The biological activity of pyrimidine derivatives is profoundly influenced by the position and chemical nature of their substituents. nih.gov SAR studies help to understand how specific functional groups contribute to molecular interactions and biological effect.

For pyrimidine-based kinase inhibitors, the core often serves as a hinge-binding motif, but selectivity can be poor. acs.org However, substitutions can dramatically alter the activity and selectivity profile. For instance, in a series of aminopyrimidine kinase inhibitors, replacing a bromine atom with a hydrogen atom at a key position significantly increased selectivity by reducing the number of off-target kinases inhibited. acs.org This demonstrates the critical impact of halogen substituents on molecular interactions.

Cell-Free System Assays for Mechanistic Elucidation (e.g., ROS levels, protein denaturation)

Cell-free assays are crucial for isolating specific molecular mechanisms without the complexity of a cellular environment.

Reactive Oxygen Species (ROS) Levels: Pyrimidine derivatives have been investigated for their antioxidant properties and their ability to modulate ROS levels. nih.govnih.gov In cell-free systems, some pyrimidines can act as free radical scavengers. nih.gov This activity is often linked to the substituents on the pyrimidine ring; groups like -Cl, -Br, and -CF3 can increase the molecule's ability to penetrate lipid environments and interact with ROS. nih.gov In studies using inflammatory cell models, certain pyrimidine compounds were found to reduce free radical levels, confirming their antioxidant properties. nih.govnih.gov

Protein Denaturation: While specific studies on the effect of this compound on protein denaturation are not available, this is a common assay for evaluating anti-inflammatory potential. The principle is that denaturation of proteins is a well-documented cause of inflammation, and agents that can prevent it may have therapeutic value.

Computational Biology Approaches

Computational methods are invaluable for predicting and rationalizing the interactions between small molecules and their biological targets.

Molecular Docking and Ligand Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. jocpr.comeco-vector.com This method has been widely applied to pyrimidine derivatives to understand their binding modes with enzymes like COX and Ddl. nih.gov

Docking studies of 6-arylpyrido[2,3-d]pyrimidines into the ATP-binding site of Ddl helped to rationalize their ATP-competitive inhibition mechanism observed in kinetic studies. nih.gov Similarly, docking of various pyrimidine analogs into the active sites of COX-1 and COX-2 has been used to explain their inhibitory activity and selectivity. zsmu.edu.ua For a molecule like this compound, docking studies could predict how the bromo, methoxy (B1213986), and trifluoromethyl groups orient themselves within a target's binding pocket, identifying key interactions such as hydrogen bonds or hydrophobic contacts that contribute to binding affinity. nih.govresearchgate.net

In Silico Mechanistic Pathway Analysis of this compound Remains Unexplored

Extensive searches of scientific literature and computational biology databases have revealed no specific in silico mechanistic pathway analyses for the chemical compound this compound. While computational methods are frequently employed to predict the biological targets and mechanisms of action for novel chemical entities, it appears that this particular compound has not been the subject of such published research.

Therefore, detailed research findings, data tables on binding affinities, pathway enrichment scores, or lists of predicted interacting proteins for this compound are not available in the current body of scientific literature. The exploration of its potential biological activities and molecular pathways through computational modeling and simulation represents an open area for future investigation.

Conclusion and Future Research Directions

Summary of Key Findings in 5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine Research

Currently, dedicated research focusing exclusively on this compound is limited in the public domain. However, the collective knowledge on substituted pyrimidines allows for several well-founded postulations. The presence of the bromine atom at the 5-position makes it a prime candidate for a variety of cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating complex molecules. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing trifluoromethyl group is expected to significantly influence the reactivity of the pyrimidine (B1678525) ring, particularly in nucleophilic aromatic substitution reactions. These features position the compound as a versatile building block for the synthesis of a diverse library of new chemical entities with potential applications in drug discovery and materials science.

Unexplored Synthetic Avenues and Methodological Advancements

The development of novel and efficient synthetic routes to this compound and its analogs is a crucial first step. While general methods for pyrimidine synthesis exist, optimizing these for this specific substitution pattern could lead to higher yields and improved purity. Future research should explore:

De Novo Synthesis: Investigating various condensation reactions to construct the pyrimidine ring with the desired substituents already in place. This could involve the reaction of amidines with appropriately substituted three-carbon synthons.

Late-Stage Functionalization: Developing methods to introduce the bromo, methoxy, and trifluoromethyl groups onto a pre-existing pyrimidine core. This approach offers flexibility in generating a range of analogs. A "deconstruction-reconstruction" strategy, where a complex pyrimidine is broken down into simpler intermediates and then rebuilt with new functionalities, could also be a powerful tool for diversification. nih.govnsf.gov

Flow Chemistry: Utilizing continuous flow technologies for the synthesis could offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates.

| Synthetic Approach | Potential Advantages | Key Considerations |

| De Novo Synthesis | High convergency, good control over substitution pattern. | Availability of starting materials, optimization of reaction conditions. |

| Late-Stage Functionalization | Access to a wide range of analogs from a common intermediate. | Regioselectivity of functionalization, potential for side reactions. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Initial setup costs, requirement for specialized equipment. |

Opportunities for Expanded Reactivity Profiling

A thorough investigation of the chemical reactivity of this compound is essential to unlock its full potential as a synthetic intermediate. Key areas for exploration include:

Cross-Coupling Reactions: Systematically exploring a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to introduce diverse aryl, heteroaryl, and alkyl groups at the 5-position.

Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the methoxy group with various nucleophiles. The electron-withdrawing trifluoromethyl group is expected to activate the ring towards nucleophilic attack, and studying the regioselectivity and kinetics of these reactions will be crucial.

Metal-Halogen Exchange: Exploring the use of organolithium or Grignard reagents to replace the bromine atom, creating a nucleophilic center for further functionalization.

| Reaction Type | Potential Outcome | Influencing Factors |

| Suzuki Coupling | Formation of C-C bonds with boronic acids. | Catalyst system, base, solvent. |

| Nucleophilic Aromatic Substitution | Replacement of the methoxy group. | Nature of the nucleophile, reaction temperature. |

| Metal-Halogen Exchange | Generation of an organometallic intermediate. | Temperature, choice of organometallic reagent. |

Advanced Computational Design and Predictive Modeling

Computational chemistry offers powerful tools to guide and accelerate research. For this compound, computational studies can be employed to:

Predict Reactivity: Using density functional theory (DFT) calculations to model the electronic structure of the molecule and predict the most likely sites for electrophilic and nucleophilic attack. This can help in designing more efficient synthetic routes and predicting the outcomes of reactions.

Design Novel Derivatives: Employing quantitative structure-activity relationship (QSAR) models and machine learning algorithms to design new derivatives with desired biological activities. mdpi.comnih.govbiomedicineonline.orgnih.gov By correlating the structural features of pyrimidine derivatives with their biological effects, these models can prioritize the synthesis of the most promising candidates.

Simulate Biological Interactions: Using molecular docking and molecular dynamics simulations to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. nih.govmdpi.comeurekaselect.com This can provide valuable insights into their potential mechanisms of action and guide the design of more potent and selective compounds.

Exploration of Novel Biological Targets and Mechanisms In Vitro

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs. Derivatives of this compound should be screened against a wide range of biological targets to identify potential therapeutic applications. Promising areas for investigation include:

Kinase Inhibition: Many pyrimidine derivatives are potent kinase inhibitors. Screening libraries of compounds derived from this compound against a panel of kinases could identify novel inhibitors for the treatment of cancer and other diseases.

Antimicrobial Activity: Given the prevalence of pyrimidines in antimicrobial agents, new derivatives should be tested for their activity against a broad spectrum of bacteria and fungi.

Enzyme Inhibition: Exploring the inhibitory activity against other classes of enzymes, such as proteases and metabolic enzymes, could reveal unexpected therapeutic opportunities.

Phenotypic Screening: Utilizing high-content screening approaches to assess the effects of new compounds on cellular phenotypes can uncover novel biological activities and mechanisms of action without a preconceived target. rsc.orgarabjchem.orgnih.gov

| Biological Target Class | Rationale for Screening | Potential Therapeutic Area |

| Kinases | Pyrimidine is a common scaffold in kinase inhibitors. | Oncology, Inflammation |

| Microbial Enzymes | Pyrimidine analogs have proven antimicrobial efficacy. | Infectious Diseases |

| Proteases | Diverse roles in pathophysiology. | Various |

| Phenotypic Screens | Unbiased approach to discover novel bioactivities. | Multiple |

Q & A

Q. What are the recommended synthetic routes and purification methods for 5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination of a precursor pyrimidine derivative using (N-bromosuccinimide) under controlled conditions (e.g., in ) introduces the bromine substituent. Methoxy and trifluoromethyl groups are typically introduced via alkylation or fluorination reactions. Purification is critical; column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization using ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy : , , and NMR are essential. The trifluoromethyl group () appears as a quartet in NMR (~-60 to -70 ppm). Methoxy and bromine substituents influence chemical shifts in NMR (e.g., methoxy protons at ~3.8–4.0 ppm).

- IR Spectroscopy : Stretching vibrations for C-Br (~550–650 cm) and C-F (~1100–1250 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., , expected ≈ 288.93).

Quantum chemical calculations (e.g., DFT) can predict spectral data, aiding in resolving ambiguities between experimental and computational results .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification.

- Storage : Store in airtight containers at 2–8°C, away from light and moisture.

- Emergency Response : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention.

- Hazard Classification : Classified as Acute Tox. 3 (Oral) with WGK 3 (severe water hazard). Avoid release into the environment .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The trifluoromethyl group () is electron-withdrawing, activating the pyrimidine ring for electrophilic substitution at the 4-position. Bromine at the 5-position acts as a leaving group in Suzuki-Miyaura couplings.

- Steric Effects : The methoxy group at the 4-position may hinder nucleophilic attack, requiring optimized reaction conditions (e.g., Pd catalysts with bulky ligands like ).

- Case Study : In Pd-mediated couplings, the reaction yield improves with microwave-assisted heating (120°C, 30 min) and anhydrous solvents (e.g., DMF) .

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations in computational models. To address this:

Revise Computational Parameters : Use higher-level theory (e.g., B3LYP/6-311++G** instead of HF/STO-3G) and include solvent fields (e.g., PCM model for DMSO).

Experimental Validation : Compare experimental IR/Raman spectra with scaled vibrational frequencies from DFT.

Case Study : A study on similar pyrimidines showed that adjusting torsional angles in computational models reduced NMR shift errors from 0.5 ppm to 0.1 ppm .

Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?

Methodological Answer:

- Solvent Selection : Use mixed solvents (e.g., dichloromethane/hexane) to slow nucleation.

- Temperature Control : Gradual cooling from 40°C to 4°C enhances crystal quality.

- Crystallization Additives : Introduce trace amounts of ethyl acetate to reduce stacking defects.

- Case Study : Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate formed monoclinic crystals (space group ) via slow evaporation, with π-halogen interactions stabilizing the lattice .

Q. How can the compound’s reactivity with β-bromopropionic acid derivatives be leveraged to synthesize novel heterocycles?

Methodological Answer:

- Reaction Design : Under basic conditions (e.g., in THF), the bromine substituent undergoes nucleophilic displacement with β-bromopropionic acid chlorides, forming pyrimido[4,5-b][1,5]thiazelinone derivatives.

- Optimization : Microwave irradiation (80°C, 20 min) improves regioselectivity. Monitor progress via TLC (Rf ≈ 0.3 in 7:3 hexane/EtOAc).

- Mechanistic Insight : The reaction proceeds via an mechanism, with the methoxy group deactivating competing ring positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products